Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 6-Iodo-2,7-dimethylquinoline
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 6-Iodo-2,7-dimethylquinoline
Executive Summary
In modern medicinal chemistry and advanced materials science, halogenated nitrogen heterocycles serve as indispensable structural scaffolds. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) represents a highly versatile building block, combining the electron-rich aromatic system of a substituted quinoline with the exceptional reactivity of a carbon-iodine (C–I) bond [1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this compound's physicochemical properties, validated synthetic protocols, and downstream applications in catalytic cross-coupling and drug discovery.
Physicochemical Properties & Structural Analysis
The utility of 6-Iodo-2,7-dimethylquinoline is fundamentally driven by its structural topology. The quinoline core is a fused heterocyclic system. The addition of methyl groups at the C2 and C7 positions provides electron density to the ring system via hyperconjugation, while simultaneously offering steric shielding that dictates regioselectivity during subsequent functionalizations.
The iodine atom at the C6 position is the critical functional node. Iodine is a large, highly polarizable halogen that acts as an excellent leaving group and a premier site for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)).
Quantitative Data Summary
To facilitate rapid reference for assay development and synthetic planning, the core physicochemical parameters are summarized below[1, 2]:
| Property | Value / Description |
| IUPAC Name | 6-Iodo-2,7-dimethylquinoline |
| CAS Number | 1934803-83-4 |
| Molecular Formula | C₁₁H₁₀IN |
| Molecular Weight | 283.11 g/mol |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C(=C2)C)I |
| InChI Key | IRAKBEHYBDIXOT-UHFFFAOYSA-N |
| Compound Class | Halogenated Aromatic Heterocycle |
| Primary Reactivity | Electrophilic substitution, Pd-catalyzed cross-coupling |
Synthesis & Manufacturing Workflows
The most efficient and scalable method for synthesizing 6-Iodo-2,7-dimethylquinoline is the direct oxidative electrophilic iodination of 2,7-dimethylquinoline. Molecular iodine ( I2 ) alone is insufficiently electrophilic to rapidly iodinate the deactivated pyridine-fused benzene ring. Therefore, an oxidizing agent (such as H2O2 or HNO3 ) is required to generate the highly reactive iodonium ion ( I+ ) in situ [1].
Mechanistic Rationale (Causality)
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Regioselectivity: The nitrogen atom deactivates the pyridine ring, directing electrophilic attack to the carbocyclic ring. The C7 methyl group is electron-donating, activating the ortho (C6, C8) positions. C6 is sterically more accessible than C8 (which suffers from peri-interactions with the nitrogen lone pair and C1), making C6 the kinetically and thermodynamically favored site for iodination.
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Oxidant Choice: Hydrogen peroxide ( H2O2 ) is preferred over nitric acid in modern protocols because its only byproduct is water, aligning with green chemistry standards while providing sufficient oxidation potential to convert I2 to I+ .
Experimental Protocol: Oxidative Iodination
Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reproducibility.
Step 1: Reaction Assembly
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Dissolve 1.0 equivalent of 2,7-dimethylquinoline in glacial acetic acid (0.5 M concentration). Causality: Acetic acid acts as both a solvent and a mild proton source, facilitating the generation and stabilization of the electrophilic iodine species.
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Add 0.6 equivalents of molecular iodine ( I2 ).
Step 2: Generation of the Electrophile 3. Dropwise, add 1.2 equivalents of 30% aqueous H2O2 while maintaining the reaction temperature at 20–25°C using a water bath. Causality: Slow addition controls the exothermic oxidation of iodine, preventing thermal degradation of the quinoline core.
Step 3: Heating and IPC 4. Heat the reaction mixture to 60°C for 4–6 hours. 5. Validation Check: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1) or LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at m/z 283.11 ( [M+H]+ ) is observed.
Step 4: Quenching and Workup 6. Cool the mixture to room temperature and pour it into ice water. 7. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2S2O3 ) until the characteristic brown color of unreacted iodine dissipates. Causality: Thiosulfate specifically reduces residual I2 to highly water-soluble iodide ( I− ), preventing product contamination. 8. Neutralize the aqueous layer with saturated NaHCO3 to pH 7-8, then extract with Dichloromethane (DCM) (3x). 9. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 6-Iodo-2,7-dimethylquinoline. Purify via flash column chromatography if necessary.
Visualization: Synthesis Workflow
Caption: Workflow for the oxidative iodination of 2,7-dimethylquinoline to yield the 6-iodo derivative.
Downstream Reactivity & Applications
The strategic placement of the iodine atom and methyl groups allows 6-Iodo-2,7-dimethylquinoline to undergo highly divergent chemical transformations [1].
Transition-Metal Catalyzed Cross-Coupling
The C6–I bond is exceptionally reactive toward palladium-catalyzed cross-coupling reactions. Because iodine is a superior leaving group compared to bromine or chlorine, oxidative addition occurs rapidly even at room temperature with standard Pd(0) catalysts (e.g., Pd(PPh3)4 ). This makes the compound an ideal electrophile for:
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Suzuki-Miyaura Coupling: Reacting with arylboronic acids to form biaryl quinoline derivatives.
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Sonogashira Coupling: Reacting with terminal alkynes to synthesize extended conjugated systems used in organic electronics and dyes.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines to generate C6-amino quinolines, a common motif in kinase inhibitors.
Orthogonal Functionalization
Beyond the C–I bond, the molecule possesses other reactive sites [1]:
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Oxidation: The C2 and C7 methyl groups can be selectively oxidized using strong oxidants (e.g., KMnO4 or SeO2 ) to yield quinoline-carboxylic acids or aldehydes.
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Reduction: The nitrogen-containing heterocyclic ring can be selectively reduced using catalytic hydrogenation ( H2 , Pd/C) or hydride donors to form tetrahydroquinoline derivatives, which are valuable in neuropharmacology.
Visualization: Reactivity Pathways
Caption: Divergent downstream reactivity pathways of 6-Iodo-2,7-dimethylquinoline.
Biological & Industrial Relevance
In Biology and Medicine , derivatives of 6-Iodo-2,7-dimethylquinoline are heavily investigated for their antimicrobial properties. The lipophilic nature of the dimethylquinoline core, combined with the halogen, allows these molecules to effectively partition into and disrupt microbial cell membranes. Furthermore, they are known to act as competitive inhibitors for essential microbial enzymes, leading to reduced viability of pathogenic organisms [1].
In Industrial Chemistry , the stable aromatic structure and the ability to extend conjugation via the C6 position make this compound a critical precursor in the synthesis of advanced dyes, pigments, and functional materials[1].
